molecular formula C20H22N2O2S B2624837 N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide CAS No. 297145-88-1

N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide

Cat. No. B2624837
CAS RN: 297145-88-1
M. Wt: 354.47
InChI Key: RGFOITBHAVTYPU-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide, also known as CVB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CVB belongs to a class of compounds called benzamide derivatives, which have been shown to have various biological activities such as anticancer, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide has several advantages for lab experiments. It has been shown to have potent anticancer and antitumor effects, making it a promising candidate for cancer research. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, which could be useful for studying the role of inflammation and oxidative stress in various diseases. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different signaling pathways. Additionally, this compound has not been extensively tested in vivo, and more studies are needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for the research of N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide. One potential application is in cancer research, where this compound could be used as a therapeutic agent for the treatment of various types of cancer. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways. Finally, more studies are needed to determine the safety and efficacy of this compound in animal models and in humans.

Synthesis Methods

The synthesis of N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide involves several steps, including the reaction of 2-bromo-1-cyclohexylacetamide with thiophene-2-carbaldehyde, followed by the reaction of the resulting product with 4-bromobenzoyl chloride. The final step involves the reaction of the intermediate product with vinyl magnesium bromide to yield this compound.

Scientific Research Applications

N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer and antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(E)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,21,24)(H,22,23)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFOITBHAVTYPU-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.